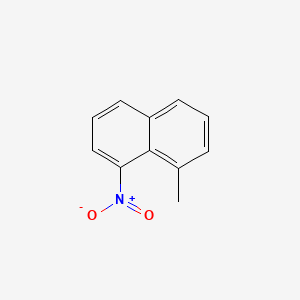

1-Methyl-8-nitronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-8-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZPUQZUDSQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238252 | |

| Record name | 1-Methyl-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90745-27-0 | |

| Record name | 8-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090745270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4183351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 8 Nitronaphthalene

Direct Nitration Pathways of 1-Methylnaphthalene (B46632) Precursors

The most straightforward conceptual approach to synthesizing 1-methyl-8-nitronaphthalene is the direct electrophilic nitration of 1-methylnaphthalene. However, this method is complicated by the formation of multiple isomers.

Regioselectivity and Isomer Distribution in Electrophilic Aromatic Nitration

Electrophilic aromatic nitration of 1-methylnaphthalene is governed by the directing effects of the methyl group and the inherent reactivity of the naphthalene (B1677914) core. The methyl group is an activating, ortho-, para-directing group. In naphthalene, the α-positions (1, 4, 5, and 8) are more susceptible to electrophilic attack than the β-positions (2, 3, 6, and 7).

When 1-methylnaphthalene undergoes nitration, the incoming nitro group is predominantly directed to the 4-position, which is the para-position relative to the methyl group and also an activated α-position. canada.caumanitoba.ca Direct nitration with fuming nitric acid in glacial acetic acid results primarily in the formation of 1-methyl-4-nitronaphthalene, with only small quantities of other isomers, including the desired 1-methyl-8-nitronaphthalene. canada.caumanitoba.ca The reaction yields a complex mixture of isomers, making the isolation of the 1-methyl-8-nitronaphthalene isomer challenging.

The isomer distribution is highly dependent on the reaction conditions. sci-hub.se For instance, nitration of naphthalene and its derivatives using nitrogen dioxide in the presence of ozone at low temperatures has been shown to remarkably enhance the yield of the 1-nitro isomer over the 2-nitro isomer, suggesting that alternative nitrating agents can alter the regioselectivity. sci-hub.se

Table 1: Isomer Distribution in the Nitration of 1-Methylnaphthalene

| Nitration Condition | Major Product | Minor Isomers | Reference |

|---|

Optimization of Reaction Conditions for Enhanced Selectivity

Controlling the regioselectivity to favor the formation of 1-methyl-8-nitronaphthalene during direct nitration is a significant synthetic hurdle. The choice of nitrating agent, solvent, and temperature can influence the isomer ratios. sci-hub.se Studies on related compounds, such as 1,8-dimethylnaphthalene (B165263), have demonstrated that reaction temperature can cause a drastic change in regioselectivity during nitration. acs.orgresearchgate.net For example, nitration at a lower temperature (-78 °C) favored ortho-regioselectivity, while a higher temperature (0 °C) resulted in para-regioselectivity. acs.orgresearchgate.net This suggests that careful temperature control could potentially be used to optimize the yield of the 8-nitro isomer in the nitration of 1-methylnaphthalene.

Furthermore, the mechanism of nitration, whether proceeding through an electrophilic or a charge-transfer process, can affect the product distribution. acs.orgresearchgate.net The use of different nitrating systems, such as nitrogen dioxide with ozone, which is believed to proceed via an electron transfer mechanism, can lead to different isomer ratios compared to conventional ionic conditions using nitric acid. sci-hub.se

Chromatographic and Distillation-Based Separation Techniques for Isomeric Mixtures

Given the formation of multiple isomers from the direct nitration of 1-methylnaphthalene, effective separation techniques are crucial for isolating the 1-methyl-8-nitronaphthalene. Fractional distillation is a common method for separating isomers of methylnaphthalene. google.com However, the close boiling points of the various nitromethylnaphthalene isomers can make this separation difficult.

Solubility differences can also be exploited. For instance, in the synthesis of nitro-isomers of 1-naphthylamine, the 8-nitro isomer was found to be significantly more soluble in dilute sulfuric acid than the other isomers, providing a means of separation. canada.ca Similar solubility-based separation strategies could potentially be applied to the mixture of nitromethylnaphthalene isomers. For more challenging separations, advanced techniques like adsorptive separation using zeolites, which separate isomers based on their molecular configuration, could be employed. google.com

Multi-step Convergent Syntheses via Functional Group Interconversions

To overcome the regioselectivity issues associated with direct nitration, multi-step synthetic routes have been developed. These pathways utilize the directing effects of other functional groups to control the position of the nitro and methyl groups on the naphthalene ring. canada.caumanitoba.ca

Derivatization from Naphthalene Amino and Sulfonic Acid Precursors

One effective multi-step strategy begins with the sulfonation of 1-methylnaphthalene. Treating 1-methylnaphthalene with cold chlorosulfonic acid yields 1-methyl-4-naphthalenesulfonic acid. canada.caumanitoba.ca Subsequent nitration of this sulfonic acid derivative with concentrated nitric acid produces a mixture of the 5-nitro and 8-nitro isomers. The presence of the sulfonic acid group at the 4-position directs the incoming nitro group to the 5 and 8 positions. The desired 1-methyl-8-nitro-4-naphthalenesulfonic acid can then be treated with sodium sulfite (B76179) and sulfuric acid to remove the sulfonic acid group, yielding 1-methyl-8-nitronaphthalene. canada.caumanitoba.ca

Another approach involves the use of an amino group as a directing group. This route can start with 1-methyl-5-naphthylamine. The amino group is first protected by acetylation to form 8-acetylamino-1-methylnaphthalene. canada.caumanitoba.ca Nitration of this acetylated compound gives a mixture of the 6- and 8-nitro derivatives. After separating the 8-acetylamino-1-methyl-8-nitronaphthalene isomer, the acetylamino group is removed through saponification and subsequent deamination to afford the final product, 1-methyl-8-nitronaphthalene. canada.caumanitoba.ca

Strategies for Controlled Introduction of Nitro and Methyl Groups

The multi-step syntheses offer a more controlled method for the introduction of the nitro and methyl groups to achieve the desired 1,8-substitution pattern. By introducing a strongly directing group, such as a sulfonic acid or a protected amino group, the position of the subsequent nitration can be guided with greater precision than is possible with only the methyl group present.

The sulfonic acid group at the 4-position effectively blocks this position from nitration and directs the nitro group to the available α-positions on the other ring, namely the 5 and 8 positions. Similarly, the acetylamino group in 1-methyl-5-naphthylamine directs the incoming nitro group, leading to the formation of the 8-nitro isomer. These strategies, while involving more synthetic steps, provide a more reliable pathway to 1-methyl-8-nitronaphthalene by circumventing the unfavorable regioselectivity of the direct nitration of 1-methylnaphthalene.

Table 2: Comparison of Synthetic Routes to 1-Methyl-8-nitronaphthalene

| Synthetic Route | Precursor | Key Steps | Advantage | Disadvantage | Reference |

|---|---|---|---|---|---|

| Direct Nitration | 1-Methylnaphthalene | Electrophilic nitration | Fewer steps | Poor regioselectivity, difficult separation | canada.caumanitoba.ca |

| Sulfonic Acid Derivatization | 1-Methylnaphthalene | Sulfonation, nitration, desulfonation | Improved regioselectivity | Multi-step process | canada.caumanitoba.ca |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Methyl-8-nitronaphthalene |

| 1-Methylnaphthalene |

| 1-Methyl-4-nitronaphthalene |

| 1-Naphthylamine |

| 1,8-Dimethylnaphthalene |

| 1-Methyl-4-naphthalenesulfonic acid |

| 1-Methyl-8-nitro-4-naphthalenesulfonic acid |

| 1-Methyl-5-naphthylamine |

| 8-Acetylamino-1-methylnaphthalene |

| 8-Acetylamino-1-methyl-8-nitronaphthalene |

| 1-Nitronaphthalene (B515781) |

| 2-Nitronaphthalene (B181648) |

| Nitroaniline |

| 1-Chloro-8-nitronaphthalene |

| 1,8-Dichloronaphthalene |

| 1,8-Dinitronaphthalene (B126178) |

| 1,8-Diaminonaphthalene (B57835) |

| Phthalic anhydride |

| Solvent Orange 60 |

| 1,8-Bis(dimethylamino)naphthalene |

| Perimidines |

| 3-Bromo-6-nitronaphthalene-1,8-dicarboxylate |

| 3-Bromo-6-nitro-1,8-naphthalic anhydride |

| 1,8-Naphthalic anhydride |

| 3-Nitro-1,8-naphthalic anhydride |

| 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride |

| 1,5-Naphthalenediylcarbamate |

| 4-Nitro-1,5-naphthalenediylcarbamate |

| 2-Methyl-1-nitronaphthalene (B1630592) |

Reaction Mechanisms and Reactivity of 1 Methyl 8 Nitronaphthalene

Photochemical Transformations and Excited-State Dynamics

The photochemical behavior of 1-methyl-8-nitronaphthalene is characterized by a series of complex and rapid events that occur upon absorption of light. These processes involve transitions between different electronic states, leading to various chemical transformations. The unique positioning of the methyl and nitro groups in a peri-substituted arrangement on the naphthalene (B1677914) core significantly influences its reactivity.

Mapping the Triplet Potential Energy Surface.acs.org

Theoretical studies using spin-unrestricted calculations and time-dependent density functional theory (TD-DFT) have been instrumental in mapping the triplet potential energy surface (PES) of 1-methyl-8-nitronaphthalene. acs.org These computational models, such as UB3LYP and UMPW1K, have provided a detailed landscape of the molecule's behavior in the triplet state. acs.org

Key findings from these studies include:

The identification of thirty-one stationary points on the triplet PES at the UB3LYP level of theory, with fifteen of these being minima. acs.org

The existence of three distinct minima for the nitro form of 1-methyl-8-nitronaphthalene in the triplet state, in contrast to only one minimum in the singlet ground state. acs.org

These findings highlight the complexity of the triplet state and the multiple pathways available for reaction following photoexcitation. acs.org

Ultrafast Intersystem Crossing (ISC) Processes.smolecule.comacs.orgd-nb.info

A defining characteristic of nitronaphthalene derivatives, including 1-methyl-8-nitronaphthalene, is the remarkably efficient and rapid transition from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgd-nb.info This process, known as intersystem crossing (ISC), occurs on an ultrafast timescale, often within hundreds of femtoseconds. smolecule.comacs.org

Femtosecond transient absorption experiments have shown that upon excitation, the S₁ state of similar nitronaphthalene derivatives decays through multiple channels with lifetimes in the sub-200 femtosecond range. acs.org The primary decay pathway is the ISC to a receiver triplet state. acs.org This rapid ISC is attributed to several factors:

A small energy gap between the Franck-Condon singlet excited state and the receiver triplet state. acs.org

The specific region of the potential energy surface sampled upon initial excitation. acs.org

The dynamics occurring between non-equilibrated excited states in a strongly nonadiabatic regime. acs.org

For the related compound 1-nitronaphthalene (B515781), the S₁ lifetime is measured to be 100 femtoseconds or less, making it one of the fastest known organic molecules to undergo a change in spin multiplicity. nih.gov This rapid ISC is a key factor in the subsequent photochemistry of these compounds.

Characterization of Diradical Intermediates and Reaction Paths (e.g., Nitrite-type, Aci-form Formation).acs.org

Once in the triplet state, 1-methyl-8-nitronaphthalene can follow distinct reaction pathways leading to the formation of diradical intermediates. acs.org Two primary paths have been characterized:

Nitrite-type Intermediate Formation: This pathway involves the rearrangement of the nitro group to form a nitrite-type intermediate. The products of this reaction path are of a diradical nature. acs.org

Aci-form Formation: This pathway involves a triplet-state tautomerization to produce an aci-form of the molecule. This process has a lower activation energy compared to the formation of the nitrite-type intermediate. acs.org

The ground state of two isomers of the aci-form is predicted to have a triplet multiplicity. acs.org This triplet diradical is expected to react further through the thermal population of a close-lying singlet excited state. acs.org

Photoinduced Rearrangements in Peri-Substituted Nitronaphthalenes.acs.orgnih.gov

The photochemical reactions of peri-substituted nitronaphthalenes, like 1-methyl-8-nitronaphthalene, are of significant interest due to their potential application in the development of novel photolabile protecting groups. acs.org The orientation of the nitro group relative to the aromatic rings plays a crucial role in their photoreactivity. nih.gov

In compounds where the nitro group is forced into a perpendicular orientation due to steric hindrance from adjacent groups (as in the case of two peri-hydrogens), they tend to react faster under light irradiation. nih.gov This enhanced reactivity is often attributed to a nitro-to-nitrite rearrangement mechanism. nih.gov Upon light absorption, the molecule is promoted to an excited state, where the nitro group rearranges to a nitrite (B80452). This nitrite intermediate can then decompose into a nitric oxide (NO) radical and a phenoxy radical, which can undergo further rearrangements. nih.gov

Influence of Molecular Conformation on Photoreactivity.acs.orgresearchgate.net

The conformation of the molecule, particularly the torsion angle of the nitro group relative to the naphthalene plane, has a profound influence on the photoreactivity of nitronaphthalene derivatives. acs.orgresearchgate.net

Studies have shown a correlation between the nitro-group orientation in the ground state and the photodegradation rates. researchgate.net For instance, the photodegradation rate increases with a larger nitro-group torsion angle. researchgate.net This is because the steric forces between the nitro group and the neighboring methyl group in 1-methyl-8-nitronaphthalene force the nitro group into a more out-of-plane conformation, which is believed to facilitate the photochemical reactions. walshmedicalmedia.com

The population of the triplet state and subsequent photoreactivity are therefore controlled by the molecule's conformation. acs.org The initial excitation populates a Franck-Condon singlet state, and the subsequent decay pathways, including ISC and conformational relaxation, are dictated by the potential energy surface, which is in turn shaped by the molecular conformation. acs.org

Gas-Phase Reactivity and Atmospheric Chemical Processes

In the atmosphere, 1-methyl-8-nitronaphthalene is subject to various chemical transformation processes, with photolysis being a dominant degradation pathway. researchgate.net Its presence in the atmosphere is a result of both direct emissions from combustion sources and secondary formation from the atmospheric reactions of its parent polycyclic aromatic hydrocarbon (PAH), 1-methylnaphthalene (B46632). copernicus.orgscirp.org

Studies on the atmospheric chemistry of nitronaphthalenes have shown that their gas-phase reactions are crucial in determining their environmental fate. tandfonline.comtandfonline.com The reaction of 1-methylnaphthalene with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx) can lead to the formation of various methylnitronaphthalene isomers, including 1-methyl-8-nitronaphthalene. scirp.org

The atmospheric lifetime of 1-methyl-8-nitronaphthalene is significantly influenced by photolysis. researchgate.net It is among the most rapidly photolyzed methylnitronaphthalene isomers, with a predicted ambient lifetime due to photolysis of 15 minutes or less. smolecule.comresearchgate.net This rapid degradation suggests that photolysis is the primary atmospheric loss process for this compound. researchgate.net

The photolysis of nitronaphthalenes in the atmosphere can lead to the formation of various degradation products, including nitrous acid, formic acid, acetic acid, and nitric acid. copernicus.org These products can have further implications for atmospheric chemistry and air quality.

Photolysis Rates and Mechanisms in Gas-Phase Degradation

The atmospheric degradation of 1-methyl-8-nitronaphthalene is significantly influenced by gas-phase photolysis, which is considered its primary loss process during the daytime. osti.gov Research has shown that the photolysis rates of methylnitronaphthalenes (MNNs) can vary depending on their molecular structure. osti.gov

Studies determining the photolysis rates of various nitronaphthalenes and methylnitronaphthalenes have categorized 1-methyl-8-nitronaphthalene as having a very short atmospheric lifetime. researchgate.net Specifically, its lifetime due to ambient photolysis is estimated to be less than or equal to 15 minutes. researchgate.net In one study, the calculated lifetime was as short as 6 minutes. osti.gov This rapid degradation is notably faster than that of many other MNN isomers. osti.govresearchgate.net For instance, the photolysis lifetimes of other MNNs can range from 20 minutes to as long as 3 hours. osti.gov

The mechanism of photolysis for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is believed to be dependent on the orientation of the nitro group relative to the aromatic ring. researchgate.net Compounds with a non-planar configuration, where the nitro group is twisted out of the plane of the naphthalene ring, tend to be less stable towards photolysis. osti.gov This structural characteristic in 1-methyl-8-nitronaphthalene likely contributes to its rapid photochemical degradation. osti.govresearchgate.net The process can lead to the formation of photoproducts, some of which may have different toxicological profiles than the parent compound. researchgate.net

Table 1: Gas-Phase Photolysis Rates and Lifetimes of Selected Methylnitronaphthalenes

| Compound | Photolysis Rate Constant (min⁻¹) | Calculated Lifetime |

|---|---|---|

| 1-Methyl-8-nitronaphthalene (1M8NN) | 0.0617 ± 0.0231 osti.gov | ~6-15 minutes osti.govresearchgate.net |

| 1-Methyl-2-nitronaphthalene (1M2NN) | 0.0116 ± 0.0027 osti.gov | ≤ 1 hour researchgate.net |

| 1-Methyl-3-nitronaphthalene (1M3NN) | 0.0052 ± 0.0020 osti.gov | 1–3 hours researchgate.net |

| 1-Methyl-4-nitronaphthalene (1M4NN) | 0.0167 ± 0.0037 osti.gov | ≤ 1 hour researchgate.net |

| 1-Methyl-5-nitronaphthalene (1M5NN) | 0.0096 ± 0.0032 osti.gov | ≤ 1 hour researchgate.net |

| 1-Methyl-6-nitronaphthalene (1M6NN) | 0.0042 ± 0.0010 osti.gov | 1–3 hours researchgate.net |

| 2-Methyl-1-nitronaphthalene (B1630592) (2M1NN) | 0.0367 ± 0.0045 osti.gov | ≤ 15 minutes researchgate.net |

| 2-Methyl-4-nitronaphthalene (2M4NN) | 0.0088 ± 0.0030 osti.gov | ≤ 1 hour researchgate.net |

| 2-Methyl-5-nitronaphthalene (2M5NN) | 0.0075 ± 0.0032 osti.gov | ≤ 1 hour researchgate.net |

| 2-Methyl-6-nitronaphthalene (2M6NN) | 0.0028 ± 0.0040 osti.gov | 1–3 hours researchgate.net |

| 2-Methyl-8-nitronaphthalene (2M8NN) | 0.0117 ± 0.0027 osti.gov | ≤ 1 hour researchgate.net |

Data sourced from studies conducted with blacklamp irradiation and natural sunlight. osti.govresearchgate.net

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Nitrogen Oxides)

In the atmosphere, 1-methyl-8-nitronaphthalene can react with various oxidants, primarily hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. ca.govnih.govca.gov These reactions are a key pathway for the formation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) from their parent compounds. ca.govca.gov

The gas-phase reaction of methylnaphthalenes with OH radicals, in the presence of nitrogen oxides (NOx), leads to the formation of methylnitronaphthalene isomers. ca.govnih.gov The proposed mechanism involves the initial addition of the OH radical to the aromatic ring, followed by the addition of nitrogen dioxide (NO₂) and subsequent elimination of a water molecule. ca.gov The lifetime of alkylnaphthalenes due to reaction with OH radicals is typically on the order of a few hours. osti.gov

At night, the reaction with NO₃ radicals becomes a significant degradation pathway for alkylnaphthalenes. acs.org The reaction proceeds through the initial addition of the NO₃ radical to the aromatic ring, forming an adduct. acs.org This adduct can then react with NO₂ to yield methylnitronaphthalene products. ca.govacs.org The rate of formation of MNNs from this pathway is dependent on the concentrations of both NO₃ radicals and NO₂. ca.gov Studies have measured the rate constants for the reaction of NO₃ radicals with various alkylnaphthalenes, including dimethylnaphthalene isomers, which can inform our understanding of the reactivity of 1-methyl-8-nitronaphthalene. nih.govacs.org For instance, the reaction of 1,8-dimethylnaphthalene (B165263) with NO₃ radicals has been studied, providing insights into the reactivity of the 1,8-disubstituted naphthalene system. acs.org

It is important to note that the isomer distribution of the resulting methylnitronaphthalenes can differ depending on whether the reaction is initiated by OH or NO₃ radicals. nih.gov This difference in product profiles can be used as a marker to distinguish between daytime and nighttime atmospheric chemistry. nih.gov

Formation Mechanisms of Methylnitronaphthalenes from Alkylnaphthalenes

Methylnitronaphthalenes (MNNs), including 1-methyl-8-nitronaphthalene, are primarily formed in the atmosphere through the gas-phase reactions of their parent alkylnaphthalenes, such as 1-methylnaphthalene. ca.govnih.gov These reactions are initiated by atmospheric oxidants, namely hydroxyl (OH) radicals during the daytime and nitrate (NO₃) radicals during the nighttime. nih.govnih.gov

The general mechanism for the formation of MNNs from the reaction of alkylnaphthalenes with OH radicals in the presence of nitrogen oxides (NOx) involves the following steps:

Addition of OH radical: The OH radical adds to the aromatic ring of the alkylnaphthalene, forming a hydroxycyclohexadienyl-type radical. ca.gov

Addition of NO₂: Nitrogen dioxide (NO₂) then adds to this radical intermediate. ca.gov

Elimination of Water: A water molecule is subsequently eliminated to yield the methylnitronaphthalene product. ca.gov

For the nighttime formation via NO₃ radicals, the mechanism is as follows:

Addition of NO₃ radical: The NO₃ radical adds to the alkylnaphthalene ring to form a nitrooxy-cyclohexadienyl-type radical adduct. ca.govacs.org

Reaction with NO₂: This adduct can then react with NO₂. ca.govacs.org

Elimination of Nitric Acid: The reaction proceeds with the elimination of nitric acid (HNO₃) to form the methylnitronaphthalene. ca.gov

The specific isomers of MNNs that are formed and their relative yields depend on the structure of the parent alkylnaphthalene and the initiating radical (OH or NO₃). nih.govnih.gov For example, the nitration of 1-methylnaphthalene with fuming nitric acid in glacial acetic acid has been shown to produce a mixture of isomers, including 1-methyl-8-nitronaphthalene, although the 4-nitro isomer is the principal product in this particular laboratory synthesis. canada.caumanitoba.ca In atmospheric reactions, the distribution of isomers can be different. nih.gov For instance, comparisons of MNNs formed in chamber reactions versus those found in ambient air suggest that certain isomer ratios can be used to trace the dominant atmospheric formation pathway. nih.gov

Ground-State Chemical Reactivity

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1-methyl-8-nitronaphthalene in substitution reactions is governed by the electronic effects of the methyl and nitro groups, as well as significant steric hindrance. The nitro group is a strong electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution. The methyl group is an electron-donating group, which would typically activate the ring for electrophilic attack.

In electrophilic substitution reactions, the incoming electrophile will preferentially attack positions that are electronically activated and sterically accessible. For naphthalene itself, electrophilic attack typically occurs at the α-position (C1, C4, C5, C8) as it leads to a more stable carbocation intermediate. wordpress.comwordpress.com However, in 1-methyl-8-nitronaphthalene, the presence of the deactivating nitro group at the 8-position and the directing methyl group at the 1-position, coupled with severe steric crowding around the peri positions, complicates the regioselectivity. wordpress.com

Nucleophilic substitution reactions on nitronaphthalenes are more facile. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack. Nucleophiles can displace a suitable leaving group or, in some cases, a hydride ion in what is known as vicarious nucleophilic substitution (VNS). organic-chemistry.org For 1-nitronaphthalene, VNS reactions have been shown to occur, and this reactivity would be expected to be influenced by the methyl group in 1-methyl-8-nitronaphthalene. organic-chemistry.org The chlorine atom in 1-chloro-8-nitronaphthalene, a related compound, can be substituted by nucleophiles.

Studies on Reductive Functionalization of the Nitro Group

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, often leading to the corresponding primary amines. Various methods have been developed for this purpose, including the use of metal catalysts.

Recent studies have focused on the use of iron complexes for the catalytic reduction of nitro compounds under mild conditions. nih.govacs.org For instance, an iron(salen) complex has been shown to effectively catalyze the reduction of a wide range of nitroaromatics and nitroaliphatics at room temperature using pinacol (B44631) borane (B79455) (HBpin) as the reducing agent. nih.govacs.org This methodology has been successfully applied to sterically challenging nitroaromatics, such as 2-methyl-1-nitronaphthalene, demonstrating its potential applicability to hindered compounds like 1-methyl-8-nitronaphthalene. acs.orgacs.org

The mechanism of these iron-catalyzed reductions is thought to involve the formation of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species. nih.govacs.org By choosing a less reactive reducing agent, such as phenylsilane (B129415) (H₃SiPh), it is possible to achieve chemoselective reduction of the nitro group in the presence of other reducible functional groups like aldehydes. nih.gov

Another approach involves the reduction of the nitro group to an amine, which can then be used in subsequent cyclization reactions. For example, the reduction of a 1-nitro-8-cyano-naphthalene compound to the corresponding 1-amino-8-cyano-naphthalene can be achieved using a reducing agent that is selective for the nitro group over the cyano group. google.com This amino-cyano intermediate can then be cyclized to form a benz[cd]indole system. google.com

Table 2: Catalyst Systems for Reductive Functionalization of Nitroarenes

| Catalyst System | Reducing Agent | Conditions | Substrate Scope | Ref. |

|---|---|---|---|---|

| [Fe(salen)₂]-μ-oxo | Pinacol borane (HBpin) | Room temperature, 10 minutes | Broad, including sterically hindered nitroaromatics | nih.govacs.org |

| [Fe(salen)₂]-μ-oxo | Phenylsilane (H₃SiPh) | 50 °C, 16 hours | Chemoselective for nitro group over carbonyls | nih.gov |

| Iron(0)/Acetic Acid | - | High temperature | Nitroaromatics | nih.gov |

| Ni@C | H₂ | - | Nitroarenes, including dinitronaphthalenes | unimi.it |

Sterically Driven Intramolecular Reactions and Molecular Rearrangements in 1,8-Disubstituted Naphthalenes

The chemistry of 1,8-disubstituted naphthalenes is distinguished by the significant steric strain imposed by the close proximity of the substituents at the peri-positions. nih.gov This steric hindrance can lead to unusual physical properties and unique chemical reactivity, often facilitating intramolecular reactions that relieve this strain. nih.gov The distortion of the naphthalene ring from planarity is a common feature in these compounds. researchgate.net

This inherent strain can act as a driving force for reactions. For example, the steric repulsion between a nitro group and a carboxylic acid group in an 8-nitro-1-naphthoic acid derivative was found to be sufficient to disrupt the aromaticity of the naphthalene core under mild conditions, leading to fragmentation and rearrangement. nih.gov Similarly, reactions between a dimethylamino group at the 1-position and a carbonyl group at the 8-position have been shown to proceed readily due to the activation provided by steric repulsion. nih.gov

Molecular rearrangements are a hallmark of this class of compounds. The Claisen rearrangement of cinnamyloxynaphthalenes, for instance, shows different outcomes depending on whether the substituent is at the 1- or 2-position, highlighting the influence of the substitution pattern on the reaction pathway. scirp.org In the case of 1,8-disubstituted systems, even more complex rearrangements can occur. For example, the reaction of naphthalene-1,8-diamine with ninhydrin (B49086) can lead to unexpected rearranged products, including ring expansion to a 1,4-isoquinolinedione derivative. mdpi.com

The "buttressing effect," where substituents ortho to the peri-groups further increase steric congestion, can also influence the reactivity and basicity of these molecules. acs.org The interplay of steric and electronic effects in 1,8-disubstituted naphthalenes like 1-methyl-8-nitronaphthalene creates a rich and complex chemical landscape, driving intramolecular reactions and rearrangements that are not typically observed in other aromatic systems. nih.gov

Investigations into Aromaticity Perturbations and Bond Fragmentation Events

The presence of both a methyl (-CH3) and a nitro (-NO2) group in a peri-relationship on the naphthalene ring system of 1-methyl-8-nitronaphthalene introduces significant steric and electronic interactions. These interactions lead to distinct perturbations of the aromatic system and influence the molecule's reactivity, particularly concerning bond fragmentation pathways under certain conditions.

Theoretical studies, employing methods such as time-dependent density functional theory (TD-DFT), have been crucial in elucidating the complex potential energy surface of 1-methyl-8-nitronaphthalene, especially in its triplet state. acs.org These computational models have revealed that the molecule's geometry and electronic structure are finely balanced, with the possibility of multiple stable conformations and reaction pathways. acs.org

Investigations into the aromaticity of substituted naphthalenes have utilized the Harmonic Oscillator Model of Aromaticity (HOMA) index as a quantitative measure. nih.govresearchgate.net For naphthalene derivatives, the HOMA index provides insight into how substituents affect the π-electron delocalization of the aromatic rings. nih.govresearchgate.net In the case of 1-nitronaphthalene, the nitro group has been shown to decrease the aromaticity of the substituted ring, an effect that is sensitive to the group's orientation relative to the aromatic plane. nih.gov While specific HOMA values for 1-methyl-8-nitronaphthalene are not detailed in the available literature, the principles derived from studies of similar compounds suggest that the steric clash between the peri substituents would likely force the nitro group out of the plane of the naphthalene ring, thereby altering its electronic influence on the aromatic system.

Under energetic conditions, such as those induced by photoexcitation, 1-methyl-8-nitronaphthalene can undergo complex rearrangements and bond fragmentation. Computational studies have mapped the triplet potential energy surface of 1-methyl-8-nitronaphthalene, identifying several stationary points and potential reaction pathways. acs.org Two primary initial pathways from the triplet state have been characterized: one leading to a nitrite-type intermediate and another to an aci-form. acs.org The formation of these intermediates involves significant electronic and geometric reorganization, highlighting the lability of the C–N bond. The aci-form, in particular, is predicted to be a diradical in its triplet ground state and is expected to react further through a thermally accessible singlet excited state. acs.org

The fragmentation of nitroaromatic compounds under mass spectrometry conditions also provides insights into their bond stabilities. Studies on substituted nitronaphthalenes have shown that the loss of neutral carbon monoxide (CO) from the molecular ion is a possible fragmentation pathway, with the probability of this elimination being related to the electron density at the 8-position. researchgate.net This suggests that electronic effects originating from the substituents play a direct role in the fragmentation behavior of the naphthalene core.

The following table summarizes key computational findings regarding the reactivity of 1-methyl-8-nitronaphthalene in its triplet state:

| Feature | Description | Reference |

| Computational Method | Spin-unrestricted calculations and time-dependent DFT (B3LYP, PBE0, MPW1K, BHLYP) | acs.org |

| Stationary Points | 31 stationary points, including 15 minima, were located on the triplet potential energy surface at the UB3LYP level of theory. | acs.org |

| Reaction Pathways | Two main reaction paths from the triplet state were identified, leading to a nitrite-type intermediate or an aci-form. | acs.org |

| Intermediate Nature | The reaction products for both pathways were of a diradical nature. | acs.org |

| Aci-Form Reactivity | The triplet diradical aci-form is expected to react via a close-lying singlet excited state that can be thermally populated. | acs.org |

These investigations underscore the intricate interplay between steric strain and electronic effects in 1-methyl-8-nitronaphthalene, which governs the perturbation of its aromatic system and dictates its bond fragmentation pathways under energetic conditions.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations of Electronic Structure and Energetics

Spin-Unrestricted and Time-Dependent Density Functional Theory (DFT) Applications

Spin-unrestricted calculations and time-dependent density functional theory (TD-DFT) have been instrumental in characterizing the structure and reactivity of 1-methyl-8-nitronaphthalene, particularly in its triplet state. acs.orgresearchgate.netresearchgate.net To this end, various hybrid models such as B3LYP, PBE0, MPW1K, and BHLYP, which incorporate different amounts of exact exchange, have been utilized. acs.orgresearchgate.netresearchgate.net These DFT methods have been employed to map the triplet potential energy surface of the molecule. acs.orgresearchgate.netresearchgate.net

The UB3LYP and UMPW1K techniques, specifically, have provided qualitatively consistent descriptions of the potential energy landscape. acs.orgresearchgate.net These calculations have successfully identified numerous stationary points on the triplet potential energy surface, offering insights into the various stable and transient structures the molecule can adopt in this excited state. acs.orgresearchgate.netresearchgate.net For instance, at the UB3LYP level of theory, thirty-one stationary points were located, with fifteen of them being minima. acs.orgresearchgate.netresearchgate.net Notably, three of these minima correspond to the nitro form of 1-methyl-8-nitronaphthalene on the triplet surface, in contrast to only one minimum found for the singlet ground state. acs.orgresearchgate.netresearchgate.net

Table 1: Comparison of DFT Functionals Used in the Study of 1-Methyl-8-nitronaphthalene

| DFT Functional | Key Feature | Application in Study |

|---|---|---|

| B3LYP | Hybrid functional with a moderate amount of exact exchange. | Mapping potential energy surfaces, locating stationary points. acs.orgresearchgate.netresearchgate.net |

| PBE0 | Hybrid functional with a fixed 25% of exact exchange. | Characterizing electronic structure and reactivity. acs.org |

| MPW1K | Hybrid meta-GGA functional with a higher percentage of exact exchange, good for kinetics. | Mapping potential energy surfaces, providing a consistent picture with B3LYP. acs.orgresearchgate.net |

| BHLYP | Hybrid functional with a high percentage (50%) of exact exchange. | Characterizing electronic structure and reactivity. acs.org |

High-Level Ab Initio Methods for Excited-State Characterization

While DFT methods are powerful, high-level ab initio calculations provide a more rigorous characterization of excited states. For related nitroaromatic compounds, methods like complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) have been used to investigate the photophysics and identify electronic states involved in nonradiative decay. dntb.gov.ua Although specific high-level ab initio studies focused solely on 1-methyl-8-nitronaphthalene are not detailed in the provided search results, the application of such methods to similar systems like 1-nitronaphthalene (B515781) highlights their importance. dntb.gov.ua These methods are crucial for accurately describing the complex electronic structures and potential energy surfaces of excited states, which are often multi-configurational in nature. For instance, in the study of 1-nitronaphthalene, these methods helped in understanding the ultrafast intersystem crossing to the triplet manifold. dntb.gov.uaresearchgate.net

Analysis of Potential Energy Landscapes and Stationary Points

The exploration of the potential energy surface (PES) of 1-methyl-8-nitronaphthalene has been a key focus of computational studies. acs.orgresearchgate.net Using the UB3LYP level of theory, a comprehensive mapping of the triplet PES was achieved, revealing a complex landscape with 31 stationary points, including 15 minima. acs.orgresearchgate.netresearchgate.net This analysis showed that while the singlet ground state has a single minimum for the nitro form, the triplet state exhibits three such minima. acs.orgresearchgate.netresearchgate.net

This detailed mapping allows for the identification of possible reaction pathways and intermediates. acs.orgresearchgate.net The characterization of these stationary points is fundamental to understanding the molecule's photoreactivity and the mechanisms of its rearrangements. acs.org

Mechanistic Probing via Transition State Theory and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

Determination of Activation Energies for Elementary Steps

Transition state theory, coupled with computational methods, allows for the determination of activation energies for various reaction steps. In the study of 1-methyl-8-nitronaphthalene's triplet state, two primary reaction paths were identified, leading to either a nitrite-type intermediate or an aci-form. acs.orgresearchgate.net The calculations revealed that the tautomerization to the aci-form has a lower activation energy. acs.orgresearchgate.netresearchgate.net This finding is crucial for predicting the most likely reaction pathway following photoexcitation. For comparison, in the study of 2-nitrotoluene, the rate-determining step was found to be a 1,3-hydrogen shift in the aci-form, with a calculated activation barrier of 20.3 kcal mol⁻¹ at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) level of theory. acs.org

Elucidation of Reaction Intermediates and Product Formation

Intrinsic Reaction Coordinate (IRC) calculations are essential for confirming that a calculated transition state connects the intended reactants and products on the potential energy surface. researchgate.netnih.govuni-muenchen.de For 1-methyl-8-nitronaphthalene, IRC calculations have been used to characterize the reaction paths from the excited nitro-form to different intermediates. acs.org

Two significant reaction pathways on the triplet potential energy surface were characterized:

Formation of a nitrite-type intermediate : This pathway involves the rearrangement of the nitro group. acs.org

Tautomerization to an aci-form : This pathway was found to have a lower activation energy. acs.orgresearchgate.net

For both of these pathways, the resulting products were determined to be of a diradical nature. acs.orgresearchgate.netresearchgate.net The investigation also predicted a triplet ground state for two isomers of the aci-form. acs.orgresearchgate.net It is suggested that the triplet diradical aci-form is likely to react further through the thermal population of a close-lying singlet excited state. acs.orgresearchgate.net These findings are significant for understanding the mechanisms of photoinduced rearrangements in peri-substituted nitronaphthalenes, which have potential applications in the development of new photolabile protecting groups. acs.orgresearchgate.net

Table 2: Characterized Reaction Pathways and Intermediates of Triplet 1-Methyl-8-nitronaphthalene

| Reactant | Reaction Pathway | Intermediate/Product | Nature of Product | Key Finding |

|---|---|---|---|---|

| Triplet 1-Methyl-8-nitronaphthalene | Rearrangement | Nitrite-type intermediate | Diradical | One of two primary reaction paths identified. acs.org |

| Triplet 1-Methyl-8-nitronaphthalene | Tautomerization | Aci-form | Diradical | Found to have a lower activation energy. acs.orgresearchgate.net |

Nonadiabatic Molecular Dynamics Simulations

Nonadiabatic molecular dynamics simulations are powerful computational tools used to model the behavior of molecules in electronically excited states, particularly for processes involving transitions between states of different spin multiplicities, such as intersystem crossing (ISC). For nitronaphthalene derivatives, these simulations have been crucial in elucidating the complex photophysical pathways that follow photoexcitation.

Initial time-resolved spectroscopic experiments on nitronaphthalenes, including 1-nitronaphthalene (1NN) and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN), suggested that intersystem crossing from the singlet excited state to the triplet manifold occurs on an ultrafast timescale, often within 100 to 200 femtoseconds. researchgate.netacs.orgresearchgate.net However, more recent and sophisticated nonadiabatic dynamics simulations have challenged this interpretation. researchgate.net These computational studies indicate that the experimentally observed sub-picosecond process is more likely due to internal conversion within the singlet states rather than ISC. researchgate.net The simulations propose that the actual intersystem crossing event takes place on a longer timescale, typically around one picosecond. researchgate.net

For instance, a dynamics study on 2-nitronaphthalene (B181648) (2NN), a structurally related compound, revealed that ISC does not happen on the femtosecond timescale as previously assumed. researchgate.netd-nb.info Instead, the simulations identified a deactivation mechanism where relaxation within the singlet manifold occurs first, followed by ISC on a ~1 ps timescale. researchgate.net This research identified two distinct pathways for intersystem crossing: a major pathway involving a transition from a locally excited singlet nπ* state to a locally excited triplet ππ* state, and a minor pathway from a charge-transfer singlet ππ* state to a locally excited triplet nπ* state. d-nb.infonih.gov The high efficiency of ISC in these molecules is attributed to the minimal electronic and nuclear rearrangements required for the singlet-triplet transition. nih.gov

These computational models further suggest that the ultrafast dynamics in nitronaphthalene derivatives occur in a strongly nonadiabatic regime, where the transitions happen between non-equilibrated excited states. acs.orgresearchgate.net The probability and pathways of these transitions are influenced by both electronic factors and molecular geometry, such as the torsion of the nitro group relative to the naphthalene (B1677914) plane. researchgate.net

Theoretical Prediction of Spectroscopic Properties and Chemical Shifts

Theoretical methods, most notably Density Functional Theory (DFT), are widely employed to predict and interpret the spectroscopic properties of molecules like 1-methyl-8-nitronaphthalene. arpgweb.com These calculations provide valuable insights into how molecular structure influences properties such as NMR chemical shifts.

The introduction of a nitro group to an aromatic system like naphthalene has predictable, significant effects on its NMR spectrum. A primary effect is the strong deshielding of the carbon atom directly attached to the electron-withdrawing nitro group, causing its signal to shift downfield in the ¹³C NMR spectrum by approximately 20-26 ppm. arpgweb.com This calculated effect aligns well with experimental data observed for related compounds like nitrobenzene (B124822) and other nitronaphthalenes. arpgweb.com DFT calculations using functionals such as B3LYP can accurately model these shifts, establishing a strong correlation between theoretical predictions and experimental results. arpgweb.com

Furthermore, computational studies on related aromatic compounds have demonstrated that steric hindrance can significantly influence spectroscopic properties. liverpool.ac.uk In the case of 1-methyl-8-nitronaphthalene, the peri interaction between the methyl and nitro groups can inhibit the coplanarity and conjugation of the nitro group with the naphthalene ring. liverpool.ac.uk This inhibition of conjugation has a measurable impact on ¹³C chemical shifts, a phenomenon that can be modeled theoretically. liverpool.ac.uk A specific computational study focused on mapping the triplet potential energy surface of 1-methyl-8-nitronaphthalene, which inherently involves detailed theoretical calculations of its electronic structure and related spectroscopic parameters. sciforum.net

| Compound | Position of Nitro Group | Carbon Atom | Observed/Calculated Shift (Δδ, ppm) | Reference |

|---|---|---|---|---|

| Nitrobenzene | - | C-NO₂ | +20.0 | arpgweb.com |

| 1-Nitronaphthalene | 1 | C-NO₂ | +19.0 | arpgweb.com |

| 2-Nitronaphthalene | 2 | C-NO₂ | +19.8 | arpgweb.com |

| Nitro-Indazoles | - | C-NO₂ | +20 to +26 | arpgweb.com |

Examination of Steric Hindrance and Electronic Effects on Reactivity through Computational Models

The chemical behavior of 1-methyl-8-nitronaphthalene is profoundly influenced by the severe steric strain between the methyl and nitro groups at the 1 and 8 (peri) positions. nih.gov This forces the substituents and the naphthalene ring itself to distort from a planar geometry to relieve the strain. nih.govmdpi.com Computational models, particularly DFT, are essential for quantifying this distortion and understanding its impact on chemical reactivity. mdpi.com

Studies on 1,8-disubstituted naphthalenes reveal that steric repulsion causes significant out-of-plane twisting of the substituents and can even warp the aromatic framework. nih.govmdpi.com This distortion can lower the aromaticity of the system, leading to unusual reactivity not typically seen in planar aromatic compounds. nih.gov This phenomenon, sometimes termed "non-electrical activation," suggests that reactivity can be induced by steric strain rather than purely by the electronic properties of the substituents. mdpi.com

Computational research on analogous systems, such as 1-methyl-8-alkylquinolinium salts, has systematically correlated the bulkiness of the substituent at the 8-position with the degree of ring distortion. mdpi.com As the substituent size increases, the dihedral angle between the peri-groups widens, indicating greater distortion of the aromatic core. mdpi.com This structural strain is a key factor in the molecule's reactivity. For example, the high reactivity of 1-methyl-3,6,8-trinitro-2-quinolone was concluded to be crucially dependent on the steric effect of the 8-substituent, overriding its electronic influence. mdpi.com A detailed computational mapping of the triplet potential energy surface for 1-methyl-8-nitronaphthalene has been conducted, providing a deep analysis of how these combined steric and electronic factors govern its excited-state reactivity. sciforum.net

| Compound System | Peri-Substituents | Key Finding | Reference |

|---|---|---|---|

| 1-Methyl-8-nitro-2-quinolone | -CH₃, -NO₂ | X-ray crystallography showed a dihedral angle of 25° between the N1-Me and C8-NO₂ bonds, indicating significant distortion. | mdpi.com |

| 1,8-Bis(bromomethyl)naphthalene | -CH₂Br, -CH₂Br | Showed a vertical distortion with an 11.0° dihedral angle between peri-substituents, disturbing the ring's coplanarity. | mdpi.com |

| 1,8-Bis(dibromomethyl)naphthalene | -CHBr₂, -CHBr₂ | Despite bulkier groups, the dihedral angle was smaller (8.3°), but horizontal distortion of the ring increased. | mdpi.com |

| 8-Nitro-1-naphthoic acid derivative | -NO₂, -COOR | Steric strain promotes the formation of a strained intermediate, leading to an unexpected fragmentation that breaks the aromaticity of the naphthalene core. | nih.gov |

Advanced Spectroscopic Probes for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Reactive Intermediate Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-methyl-8-nitronaphthalene in solution and for tracking its chemical transformations in real-time.

Analysis of Chemical Shift Perturbations Due to Peri-Interactions

The defining structural feature of 1-methyl-8-nitronaphthalene is the spatial proximity of the methyl and nitro groups at the C1 and C8 positions, known as a peri-interaction. This steric clash forces the nitro group to twist out of the plane of the naphthalene (B1677914) ring system. This distortion has a profound impact on the molecule's electronic structure, which is directly observable in its NMR spectrum through chemical shift perturbations.

The out-of-plane orientation of the nitro group inhibits its conjugation with the aromatic π-system, altering the electron density across the naphthalene core. This effect is particularly noticeable in the ¹H and ¹³C NMR chemical shifts of the protons and carbons near the peri-substituents when compared to analogues lacking this interaction, such as 1-nitronaphthalene (B515781). Theoretical studies on related substituted nitroaromatics have shown that the orientation of the nitro group significantly influences the chemical shifts of nearby nuclei. liverpool.ac.uk The analysis of these chemical shift perturbations, often aided by computational modeling, provides a quantitative measure of the conformational strain and the electronic consequences of the peri-interaction. nih.govpublicationslist.org

Table 1: Illustrative ¹H NMR Chemical Shift Perturbations due to Peri-Interaction Note: This table is illustrative, showing expected trends based on known spectroscopic principles.

| Proton | 1-Nitronaphthalene (Reference) δ (ppm) | 1-Methyl-8-nitronaphthalene δ (ppm) | Perturbation (Δδ) | Rationale for Change |

|---|---|---|---|---|

| H-2 | ~8.0 | Shifts downfield | Positive | Changes in anisotropy and electronic density from twisted NO₂ group. |

| H-7 | ~7.5 | Shifts downfield | Positive | Altered electronic environment due to steric hindrance and inductive effects. |

Application in Monitoring Reaction Progress and Product Identification

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. rsc.orgbeilstein-journals.org For reactions involving 1-methyl-8-nitronaphthalene, such as the reduction of its nitro group to an amino group, ¹H NMR can be used to track the consumption of the starting material and the formation of the product. oxinst.com By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed.

The process involves monitoring the disappearance of characteristic signals of 1-methyl-8-nitronaphthalene and the concurrent appearance of new signals corresponding to the product, for example, 1-methyl-8-aminonaphthalene. The integration of these peaks provides a quantitative measure of the concentration of each species over time, allowing for the determination of reaction rates and the identification of any potential intermediates that may accumulate. osf.io This is particularly valuable in mechanistic studies and for optimizing reaction conditions. nih.gov

Table 2: Hypothetical Reaction Monitoring Data for the Reduction of 1-Methyl-8-nitronaphthalene

| Time (minutes) | Integral of Starting Material (H-2) | Integral of Product (Aromatic H) | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 30 | 0.75 | 0.25 | 25% |

| 60 | 0.50 | 0.50 | 50% |

| 120 | 0.20 | 0.80 | 80% |

Time-Resolved Spectroscopy for Elucidating Excited-State Decay Dynamics

Nitroaromatic compounds are known for their complex photophysical behavior, characterized by extremely rapid deactivation of their excited states. nih.gov Time-resolved spectroscopy, particularly femtosecond transient absorption, is essential for unraveling these ultrafast processes in 1-methyl-8-nitronaphthalene.

Studies on nitronaphthalene derivatives show that upon absorption of a photon, the molecule is promoted to a singlet excited state (S₁). nih.gov However, this state is exceptionally short-lived due to a highly efficient process called intersystem crossing (ISC), where the molecule rapidly transitions to the triplet manifold (Tₙ). acs.org For nitronaphthalenes, this ISC can occur on a sub-picosecond timescale. acs.org Research specifically mapping the triplet potential energy surface of 1-methyl-8-nitronaphthalene has provided detailed insights into its excited-state pathways. acs.org The primary decay channel involves this ultrafast ISC, which effectively quenches any potential fluorescence, rendering the compound non-emissive. nih.govacs.org These studies are critical for understanding the photostability and potential photochemical reactivity of the molecule.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Vibrational Fingerprinting and Molecular Dynamics

Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique that probes low-frequency vibrations in molecules, such as lattice phonons and intermolecular vibrational modes. frontiersin.orgyale.edu These vibrations are highly sensitive to the molecular structure, conformation, and crystalline packing.

While specific THz-TDS studies on 1-methyl-8-nitronaphthalene are not extensively documented, research on the parent compound, 1-nitronaphthalene, highlights the technique's potential. missouri.edu The THz spectrum of 1-nitronaphthalene exhibits distinct absorption features that serve as a unique "vibrational fingerprint," distinguishing it from unsubstituted naphthalene. missouri.edu These absorption peaks arise from the collective motions of the molecules within the crystal lattice. It is expected that the presence of the methyl group and the resulting structural changes in 1-methyl-8-nitronaphthalene would lead to a unique THz spectrum, providing valuable data for its solid-state characterization and for distinguishing it from other isomers.

Table 3: Terahertz Absorption Features of 1-Nitronaphthalene Source: Adapted from Terahertz Spectroscopic Characterization of Naphthalene and 1-Nitronaphthalene. missouri.edu

| Compound | Observed Absorption Peaks (THz) |

|---|---|

| Naphthalene | No obvious resonance peaks below 2.0 THz |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively sensitive to species with unpaired electrons, such as free radicals. researchgate.net It is an indispensable tool for detecting and characterizing radical intermediates that may form during chemical reactions of 1-methyl-8-nitronaphthalene.

For instance, mechanistic investigations into the reduction of nitroaromatic compounds sometimes involve single-electron transfer steps that generate radical anions. acs.org EPR spectroscopy, often combined with spin-trapping techniques, can provide definitive evidence for the existence of these transient species. acs.org Furthermore, studies on the oxidation of related methyl-substituted naphthalenes have successfully used EPR to detect and analyze the resulting radical cations. rsc.org The hyperfine coupling patterns observed in the EPR spectrum give detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the radical. Similar methods could be applied to study the radical cation or anion of 1-methyl-8-nitronaphthalene, offering fundamental insights into its redox properties.

Mass Spectrometry in Mechanistic Investigation and Product Analysis

Mass spectrometry (MS) is a vital analytical technique used for the determination of the molecular weight and elemental composition of 1-methyl-8-nitronaphthalene, as well as for product analysis and mechanistic investigation. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of the compound in complex mixtures. nih.gov

High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental formula (C₁₁H₉NO₂) of the molecule. The electron impact mass spectrum of 1-methyl-8-nitronaphthalene would show a molecular ion peak (M⁺) and a series of fragment ions. Studies on related nitronaphthalenes show characteristic fragmentation patterns, including the loss of nitro (–NO₂) and nitroso (–NO) groups, as well as the elimination of neutral molecules like carbon monoxide (CO), which can provide structural information. researchgate.net In mechanistic studies, MS is invaluable for identifying products and intermediates formed in reactions, helping to construct a complete picture of the reaction pathway. nih.govacs.org

Potential Research Directions and Broader Impact in Chemical Science

Advancements in Photochromic and Photoactive Materials Based on Nitronaphthalene Cores

The unique photochemical properties of nitronaphthalene derivatives, including 1-methyl-8-nitronaphthalene, position them as intriguing candidates for the development of advanced photochromic and photoactive materials. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. frontiersin.org This phenomenon is at the heart of technologies like self-darkening lenses, optical data storage, and molecular switches. frontiersin.orglabinsights.nl

Research into nitronaphthalene cores has revealed their potential in these areas. Upon photoexcitation, many nitronaphthalene derivatives undergo efficient intersystem crossing to populate their triplet states. d-nb.info This triplet state is often the precursor to photochemical reactions. For instance, the photolysis of 1-nitronaphthalene (B515781) can lead to the formation of 1,4-naphthoquinone. researchgate.net The orientation of the nitro group relative to the naphthalene (B1677914) ring has been proposed to be a key factor in determining the photochemical reaction mechanism. researchgate.net

The development of photoactive materials often involves integrating these chromophores into larger systems, such as polymers or metal-organic frameworks (MOFs). nih.govadvancedsciencenews.com Encapsulating photochromic agents in oil-core capsules is one strategy to maintain their rapid color-changing properties even when dispersed in a polymer matrix. advancedsciencenews.com This approach could be relevant for nitronaphthalene-based systems to protect the photoactive component and enhance its performance and lifetime. advancedsciencenews.com

Furthermore, nitronaphthalene derivatives have been explored as photosensitizers in dye-sensitized solar cells (DSSCs). For example, 2-hydroxy-3-nitronaphthalene-1,4-dione has been demonstrated as a metal-free organic photosensitizer. acs.org The electron-withdrawing nature of the nitro group can be advantageous in such applications. The insights gained from studying the photochemistry of compounds like 1-methyl-8-nitronaphthalene, which has a very short atmospheric photolysis lifetime of less than 15 minutes, can inform the design of more robust and efficient photoactive materials. researchgate.netsmolecule.com

Future research may focus on synthesizing novel nitronaphthalene derivatives with tailored photoresponsive properties. This could involve introducing other functional groups to tune the absorption spectra, excited-state lifetimes, and photochemical reaction pathways. The integration of these molecules into advanced materials like MOFs could lead to synergistic effects, enabling applications in areas such as gas sorption, photoredox catalysis, and molecular computing. nih.govacs.org

Contributions to Fundamental Understanding of Peri-Interaction Chemistry and Stereoelectronic Effects

The rigid framework of the naphthalene system, particularly in 1,8-disubstituted derivatives like 1-methyl-8-nitronaphthalene, provides a unique platform for studying through-space interactions known as peri-interactions. These interactions occur between substituents held in close proximity, approximately 2.5 Å apart, which is within the van der Waals radii of many atoms. wikipedia.org The study of these interactions is crucial for understanding molecular conformation, reactivity, and spectroscopic properties.

In 1-methyl-8-nitronaphthalene, the steric strain between the methyl and nitro groups forces the nitro group out of the plane of the naphthalene ring. This distortion has significant consequences for the molecule's electronic structure and reactivity. The study of rotational barriers in 1,8-disubstituted naphthalenes has provided valuable insights into the nature and magnitude of these peri-interactions. rsc.org

Stereoelectronic effects, which describe how the spatial arrangement of electrons influences molecular properties and reactivity, are also prominent in this system. The out-of-plane twisting of the nitro group in 1-methyl-8-nitronaphthalene alters its electronic communication with the aromatic π-system. This has been investigated through various spectroscopic techniques and theoretical calculations. For example, the analysis of ¹⁵N chemical shifts in 8-substituted 1-nitronaphthalenes has been used to probe the electronic effects of peri-substituents. researchgate.net

Furthermore, the study of peri- and para-substituted naphthalenes allows for a comparison of through-space and through-bond electronic effects. Research comparing 1-nitronaphthalene with its substituted derivatives has used computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA) to quantify changes in the aromaticity of the naphthalene rings, providing a deeper understanding of the interplay between these interactions. researchgate.net

The insights gained from studying 1-methyl-8-nitronaphthalene and related compounds contribute to a more fundamental understanding of:

The nature of non-bonded interactions.

The influence of steric strain on molecular geometry and electronic structure.

The interplay of steric and electronic effects in determining chemical reactivity.

This knowledge is not only important for academic research but also has practical implications in areas like catalyst design and the development of molecular machines where precise control over molecular conformation is essential.

Development of New Synthetic Methodologies for Hindered Aromatic Systems

The synthesis of sterically hindered aromatic compounds, such as 1-methyl-8-nitronaphthalene, presents significant challenges to synthetic chemists. The development of methodologies to access these structures is crucial for exploring their unique properties and potential applications.

The direct nitration of 1-methylnaphthalene (B46632) under various conditions has been studied to understand the factors controlling regioselectivity. researchgate.net While this can provide access to several isomers, isolating the desired 1-methyl-8-nitronaphthalene in good yield can be difficult due to the formation of other isomers. A simple route to synthesize 1-methyl-8-nitronaphthalene has been described, highlighting the ongoing interest in efficient synthetic pathways. researchgate.net

The challenges associated with synthesizing hindered systems like 1-methyl-8-nitronaphthalene have spurred the development of new and more selective synthetic methods. This includes the exploration of:

Novel Nitrating Reagents: The quest for milder and more selective nitrating agents is a continuous effort in organic synthesis. nih.gov The development of reagents that can effectively nitrate (B79036) hindered positions without causing side reactions is of great interest.

Catalytic Methods: The use of catalysts, including metal complexes and organocatalysts, can offer alternative pathways with improved selectivity and efficiency. acs.orgpsu.edu For instance, iron(salen) complexes have been investigated for the reductive functionalization of nitro compounds, and such catalytic systems could potentially be adapted for the synthesis of hindered nitroaromatics. acs.org

Mechanochemical Methods: Solvent-free reaction conditions, such as those employed in mechanochemistry (e.g., using a mortar and pestle), are being explored as environmentally benign alternatives for aromatic nitration. researchgate.net

The synthesis of 1,8-disubstituted naphthalenes often requires multi-step sequences. For example, the synthesis of 1,8-dinitronaphthalene (B126178) is a key step in accessing other 1,8-disubstituted derivatives. wikipedia.org Methodologies for the selective functionalization of the naphthalene core are therefore highly valuable.

The knowledge gained from developing synthetic routes to 1-methyl-8-nitronaphthalene and other hindered aromatic systems has a broader impact on organic synthesis. It contributes to a toolkit of reactions that can be applied to the construction of complex molecules with specific steric and electronic properties, which is essential in fields such as medicinal chemistry, materials science, and catalysis.

Interdisciplinary Applications in Physical Organic Chemistry and Mechanistic Photochemistry

1-Methyl-8-nitronaphthalene serves as a valuable model system for investigations at the intersection of physical organic chemistry and mechanistic photochemistry. Its unique structural and electronic properties provide a rich ground for exploring fundamental chemical principles.

Physical Organic Chemistry:

In physical organic chemistry, 1-methyl-8-nitronaphthalene is an excellent substrate for studying:

Steric and Strain Effects: The significant peri-interaction between the methyl and nitro groups allows for the quantification of steric effects on reaction rates, equilibria, and spectroscopic properties.

Reaction Mechanisms: The compound can be used to probe the mechanisms of various organic reactions. For example, its participation in Diels-Alder reactions as a dienophile has been explored, contributing to the understanding of polar cycloaddition reactions. researchgate.netconicet.gov.ar

Mechanistic Photochemistry:

The photochemistry of 1-methyl-8-nitronaphthalene and related nitronaphthalenes is a key area of research with implications for atmospheric chemistry and materials science. Studies on this compound help to elucidate:

Excited-State Dynamics: Upon absorption of light, the molecule is promoted to an excited electronic state. Time-resolved spectroscopic studies have been instrumental in mapping the potential energy surfaces of the excited states of nitronaphthalenes, including the triplet state of 1-methyl-8-nitronaphthalene. acs.orgacs.orgdntb.gov.ua These studies reveal the pathways and timescales of photophysical processes like intersystem crossing.

Photochemical Reaction Pathways: The orientation of the nitro group is a critical determinant of the photochemical fate of nitronaphthalenes. walshmedicalmedia.com 1-Methyl-8-nitronaphthalene, with its out-of-plane nitro group, exhibits high photolytic reactivity. researchgate.netsmolecule.com Understanding the mechanisms of its photodegradation, which can involve the formation of radical species, is crucial for predicting its environmental impact. smolecule.comwalshmedicalmedia.com

Atmospheric Chemistry: Methylnitronaphthalenes are atmospheric transformation products of methylnaphthalenes. researchgate.net The rapid photolysis of isomers like 1-methyl-8-nitronaphthalene indicates that photolysis is a major atmospheric degradation pathway for these volatile nitro-polycyclic aromatic hydrocarbons. researchgate.net

The interdisciplinary research on 1-methyl-8-nitronaphthalene, combining synthetic chemistry, spectroscopy, and computational modeling, provides a comprehensive picture of how molecular structure dictates chemical behavior. This fundamental knowledge is essential for the rational design of new molecules and materials with desired properties.

Q & A

Basic Research Questions

Q. What experimental models and endpoints are recommended for assessing systemic toxicity of 1-Methyl-8-nitronaphthalene?

- Methodological Answer : Use in vivo rodent models (e.g., rats, mice) with exposure routes including inhalation, oral, and dermal administration, as outlined in toxicological inclusion criteria (Table B-1) . Prioritize endpoints such as respiratory, hepatic, and hematological effects. Ensure studies undergo rigorous peer review and risk-of-bias assessments (e.g., ATSDR’s 8-step framework for hazard identification) .

Q. How should researchers conduct a comprehensive literature review on 1-Methyl-8-nitronaphthalene?

- Methodological Answer : Follow ATSDR’s literature search framework:

- Use databases like PubMed, TOXCENTER, and NTRL with CAS numbers, synonyms, and MeSH terms (e.g., “nitronaphthalene derivatives”) .

- Include peer-reviewed studies and grey literature (e.g., technical reports, dissertations), with non-English studies evaluated via translated abstracts or summaries .

- Apply inclusion criteria to filter studies by species, exposure route, and health outcomes (Table B-1) .

Q. What biomarkers are relevant for monitoring 1-Methyl-8-nitronaphthalene exposure in biological samples?

- Methodological Answer : Focus on metabolites such as hydroxylated nitronaphthalene derivatives or urinary thioethers. Validate biomarkers using gas chromatography-mass spectrometry (GC-MS) and compare results with toxicokinetic data from methylnaphthalene studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies of 1-Methyl-8-nitronaphthalene?

- Methodological Answer :

- Step 1 : Classify studies by confidence ratings (High to Very Low) based on experimental rigor, reproducibility, and bias risk .

- Step 2 : Apply ATSDR’s evidence integration framework (Steps 5–7) to weigh high-confidence studies more heavily .

- Step 3 : Conduct dose-response meta-analyses to identify thresholds for adverse effects, accounting for interspecies variability .

Q. What computational methods predict the environmental partitioning and degradation pathways of 1-Methyl-8-nitronaphthalene?

- Methodological Answer :

- Use Quantitative Structure-Activity Relationship (QSAR) models to estimate log Kow (octanol-water coefficient) and biodegradation rates.

- Validate predictions with environmental monitoring data (e.g., air, water, soil samples) and compare with methylnaphthalene analogs .

- Analyze photodegradation products via high-resolution LC-MS to identify persistent intermediates .

Q. What are critical data gaps in understanding 1-Methyl-8-nitronaphthalene’s mechanisms of toxicity?

- Methodological Answer : Prioritize studies on:

- Bioactivation pathways : Use in vitro hepatic microsomal assays to identify cytochrome P450 isoforms responsible for metabolic activation .

- DNA adduct formation : Employ P-postlabeling or HPLC-fluorescence to detect adducts in target tissues .

- Species-specific susceptibility : Compare metabolic profiles across human, rodent, and in silico models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products